(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Description
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Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c18-13(11-10-12-17(15-11)4-1-7-19-12)16-5-2-14(3-6-16)20-8-9-21-14/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATNWXGVDWJYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC4(CC3)OCCO4)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into two main components:
- 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine - This moiety contributes to the compound's ability to interact with various biological targets.
- 1,4-Dioxa-8-azaspiro[4.5]decan - This part of the molecule is known for its role in enhancing binding affinity to specific receptors.
Chemical Formula
The molecular formula of the compound is CHNO, indicating a complex structure with multiple functional groups that may influence its biological activity.
Research indicates that compounds similar to This compound exhibit various biological activities through several mechanisms:
- Receptor Modulation : The compound has been shown to interact with sigma receptors, which are implicated in numerous neurobiological processes and may influence pain perception and mood regulation .
- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and neurodegenerative disorders .
Pharmacological Effects
A summary of the pharmacological effects observed in studies includes:
Study 1: Sigma Receptor Interaction
A study published in PubMed examined a series of compounds related to 1,4-dioxa-8-azaspiro[4.5]decan derivatives. It highlighted that certain derivatives exhibited high affinity for sigma receptors (K(i) = 5.4 ± 0.4 nM), suggesting potential for therapeutic applications targeting neurological disorders .
Study 2: Anticancer Activity
Another research article focused on the anticancer properties of pyrazolo compounds. The study found that these compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Study 3: Neuroprotective Effects
Research conducted on neuroprotective effects showed that compounds structurally similar to our target compound could prevent oxidative stress-induced neuronal damage. This was demonstrated through assays measuring cell viability and reactive oxygen species levels .
Q & A
Basic Research Questions
Q. What are the critical factors for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis requires multi-step reactions, with solvent selection (e.g., dimethylformamide or acetonitrile) and temperature control being pivotal for yield optimization. For instance, highlights that reaction time and solvent polarity directly influence cyclization efficiency in analogous spiro-oxazine systems. Microwave-assisted techniques () can reduce reaction times compared to traditional thermal methods. Key steps include:
- Coupling reactions between pyrazolo-oxazine and spiro-decanone precursors.
- Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the final product.
- Monitoring : Use TLC or HPLC to track intermediate formation .
Q. How can structural characterization be systematically performed for this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential:
- NMR : Analyze , , and 2D NMR (COSY, HSQC) to confirm fused pyrazolo-oxazine and spiro-decanone moieties. demonstrates the utility of NMR in resolving proton environments in similar spirocyclic systems.
- X-ray crystallography : Resolve spatial arrangements of the spiro[4.5]decane and oxazine rings ().
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS or HRMS) and fragmentation patterns .
Q. What preliminary biological screening approaches are suitable for this compound?
- Methodological Answer : Prioritize assays based on structural analogs ():
- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) given the anticancer activity of related pyrazole-spiro compounds.
- Enzyme inhibition : Screen against kinases or proteases due to the compound’s nitrogen-rich heterocycles.
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., piperazine-based derivatives in ’s table) to identify activity trends .
Advanced Research Questions
Q. How can contradictory bioactivity data between this compound and its analogs be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing dioxa-spiro with thia-spiro groups as in ) to isolate functional group contributions.
- Dose-response profiling : Compare IC values across multiple cell lines to rule out cell-type-specific effects.
- Computational modeling : Perform molecular docking to assess binding affinity variations (e.g., using AutoDock Vina) .
Q. What experimental design strategies mitigate variability in pharmacological evaluations?
- Methodological Answer : Adopt split-split plot designs () to control variables:
- Main plots : Test compound concentrations.
- Subplots : Vary biological replicates (e.g., cell lines or animal models).
- Sub-subplots : Repeat assays across harvest seasons or timepoints to account for temporal variability.
- Statistical rigor : Use ANOVA with post-hoc Tukey tests to validate significance .
Q. How can the environmental fate of this compound be assessed for ecological risk?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL ():
- Physicochemical profiling : Measure logP, solubility, and persistence in soil/water.
- Biotic/abiotic degradation : Conduct hydrolysis/photolysis studies under simulated environmental conditions.
- Trophic transfer analysis : Use model organisms (e.g., Daphnia magna) to assess bioaccumulation potential .
Q. What mechanistic insights can be gained from studying reaction intermediates during synthesis?
- Methodological Answer :
- Trapping intermediates : Use low-temperature NMR or quenching agents (e.g., acetic acid) to isolate transient species ().
- Kinetic studies : Monitor reaction progression via in-situ IR spectroscopy to identify rate-limiting steps.
- Computational validation : Compare experimental intermediates with DFT-calculated transition states (e.g., Gaussian 16) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
